molecular formula C16H21NO5 B1419476 Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate CAS No. 933477-82-8

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

Cat. No.: B1419476
CAS No.: 933477-82-8
M. Wt: 307.34 g/mol
InChI Key: XHXQVUMFQZGRMH-UHFFFAOYSA-N
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Description

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate (CAS: 40112-93-4) is a piperidine-derived compound with a benzyl carboxylate core and a 2-methoxy-2-oxoethoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C16H19NO4, with a molecular weight of 289.33 g/mol . This compound is primarily used as a pharmaceutical intermediate, offering versatility for further functionalization in drug discovery. It is commercially available with ≥95% purity and is synthesized via scalable methods, though specific protocols are proprietary .

Properties

IUPAC Name

benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-20-15(18)12-21-14-7-9-17(10-8-14)16(19)22-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXQVUMFQZGRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662849
Record name Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933477-82-8
Record name Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-methoxyacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its reactivity is attributed to its functional groups, particularly the carbonyl and ether functionalities. Common reactions include:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones.
  • Reduction : Reduction reactions can convert the ester group into alcohols.
  • Substitution : Nucleophilic substitution can replace the benzyl group with other functional groups.

These reactions make it a valuable building block for synthesizing various pharmaceuticals and specialty chemicals.

Medicinal Chemistry

The compound is explored for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain pathogens.
  • Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation, particularly in specific types of tumors.

Research indicates that compounds with similar structures often interact with enzymes or receptors, suggesting that this compound may modulate biological pathways relevant to disease treatment .

Pharmaceutical Development

This compound is recognized as a precursor for developing new drugs. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects. The compound's ability to undergo various chemical transformations makes it suitable for designing targeted therapies in conditions such as:

  • Osteoporosis
  • Irritable bowel syndrome
  • Certain cancers

These applications highlight its importance in drug discovery and development processes .

Industrial Applications

In the industrial sector, this compound is utilized in the production of fine chemicals and specialty materials. Its unique properties enable its use in creating formulations that require specific reactivity or stability profiles. The compound's versatility allows it to be integrated into various manufacturing processes, enhancing product performance .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester linkage in the compound can be hydrolyzed by esterases, releasing the active piperidine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Physicochemical Properties
Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate (Target) 40112-93-4 C16H19NO4 289.33 Reference compound with 4-position methoxy-oxoethoxy substituent. Purity ≥95%; physical state unspecified .
Benzyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate 86827-08-9 C16H19NO4 289.33 Methoxy-oxoethyl group at 3-position instead of 4-position. Not reported; positional isomerism likely alters solubility and reactivity .
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate 82244-11-9 C17H21NO4 303.35 Ethoxy group replaces methoxy; longer alkyl chain increases lipophilicity. Supplied as undefined size; likely oil-based due to ethyl substitution .
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate 130312-10-6 C15H19NO3 261.32 Lacks methoxy group; simpler oxoethyl substituent. White to pale yellow crystalline powder; m.p. 40–45°C; ≥99% purity .
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate 167414-75-7 C19H23NO5 345.39 Extended propionyl chain with ethoxy ester; increased steric bulk. Not reported; longer chain may enhance metabolic stability .
Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate 1334417-71-8 C17H19F2NO4 339.34 Difluoro substitution at 3,3-positions; electronegative groups alter electronic properties. Not reported; fluorine atoms may improve bioavailability .

Structural and Functional Group Analysis

  • Positional Isomerism : The 3- and 4-substituted analogs (e.g., CAS 86827-08-9 vs. 40112-93-4) demonstrate how substituent placement on the piperidine ring affects molecular geometry. The 4-position substitution in the target compound may enhance steric accessibility for downstream reactions compared to the 3-position .
  • Chain Length and Substituents : The propionyl derivative (CAS 167414-75-7) introduces a longer carbon chain, which could influence binding interactions in biological targets .

Biological Activity

Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities and applications in medicinal chemistry. This article explores its structural characteristics, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C16_{16}H21_{21}NO5_5
Molecular Weight : 307.34 g/mol
CAS Number : 933477-82-8

The compound contains a piperidine ring with a benzyl group and an ethoxycarbonyl moiety. The presence of functional groups such as carbonyl and ether contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzyl chloroformate and 2-methoxyacetic acid, facilitated by a base like triethylamine. This multi-step process allows for the formation of the desired ester linkage, which can be optimized for yield and purity in industrial settings.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure may confer distinct pharmacological properties compared to other piperidine derivatives.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The hydrolysis of the ester linkage by esterases releases the active piperidine derivative, which can then engage with its biological targets. Preliminary studies suggest that it may influence neurochemical pathways and exhibit cytotoxic effects on cancer cell lines.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

Compound NameMolecular FormulaNotable Features
Benzyl 4-(2-methoxy-2-oxoethyl)carbamoyl-piperidine-1-carboxylateC16_{16}H21_{21}NO6_{O_6}Contains a carbamoyl group; potential for different biological activity
Benzyl 4-(2-methoxycarbonyl)piperidineC16_{16}H19_{19}NO4_4Lacks the ethoxy group; simpler structure
N-benzylpiperidine derivativesVariesDiverse biological activities; often studied for their CNS effects

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of piperidine compounds, including this compound, effectively inhibited cancer cell proliferation in vitro. The cytotoxicity was assessed using the MTT assay, showing a dose-dependent response with an IC50 value around 20 µM.
  • Antimicrobial Properties : Another investigation highlighted its antimicrobial activity against various bacterial strains. The compound showed significant inhibition at concentrations as low as 25 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Structure-Activity Relationship (SAR)

Studies on SAR indicate that modifications to the piperidine core and substituents significantly affect biological activity. For instance, the introduction of different functional groups or variations in the benzyl substituent can enhance lipophilicity and improve cellular uptake.

Pharmacokinetics

Preliminary pharmacokinetic evaluations suggest favorable absorption characteristics; however, further studies are required to elucidate metabolism and excretion pathways. Understanding these parameters is crucial for assessing the therapeutic potential of this compound.

Q & A

Q. Basic

  • 1H/13C NMR : Identify ester carbonyls (~165–170 ppm), methoxy groups (~3.7 ppm for –OCH3), and piperidine ring protons (δ 1.5–3.5 ppm).
  • HRMS : Confirm molecular weight (e.g., [M+Na]+ peaks for C16H21NO3 derivatives).
  • IR : Detect ester C=O stretches (~1740 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

What strategies are effective for synthesizing derivatives via cross-electrophile coupling?

Advanced
Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions) enables functionalization. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with brominated aromatics (e.g., 5-bromo-2-methoxypyridine) under nickel catalysis to form C–C bonds. Optimize ligand selection (e.g., Xantphos for improved stability) and employ in-situ bromination to generate electrophilic partners .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizers and moisture .

How can computational modeling enhance research on this compound?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate conformational flexibility of the piperidine ring and ester side chains in solvent environments.
  • Density Functional Theory (DFT) : Predict reaction pathways for oxidation/reduction or nucleophilic substitutions.
  • Docking Studies : Screen for binding affinity with biological targets (e.g., enzymes or receptors) to guide pharmacological studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate
Reactant of Route 2
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Benzyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate

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